molecular formula C9H11Cl2NO B1383783 1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride CAS No. 2097937-25-0

1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride

Cat. No. B1383783
CAS RN: 2097937-25-0
M. Wt: 220.09 g/mol
InChI Key: QAIZHSNWHCGQFL-UHFFFAOYSA-N
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Description

1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride is a chemical compound with the CAS Number: 2097937-25-0 . It has a molecular weight of 220.1 and is typically in solid form .

Scientific Research Applications

1-Amino-3-(2-chlorophenyl)propan-2-one hydrochloride: is a chemical compound with potential applications in various scientific research fields. Below are six unique applications, each detailed in its own section:

Spectroscopic Analysis

This compound’s structure, which includes a substituted benzene ring, suggests it could be used in spectroscopic studies to understand molecular interactions and chemical bonding. The presence of a chlorophenyl group may also make it relevant for research into halogen bonding and its effects on molecular structure .

Crystallography

Given that crystal structures and spectroscopic characteristics have been documented , this compound may serve as a subject for crystallographic studies to determine molecular geometry, electron distribution, and to explore intermolecular forces within crystalline structures.

properties

IUPAC Name

1-amino-3-(2-chlorophenyl)propan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-9-4-2-1-3-7(9)5-8(12)6-11;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIZHSNWHCGQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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